
(S)-2-Hydroxy-2-methylsuccinic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Hydroxy-2-methylsuccinic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from readily available starting materials. For instance, the enantioselective reduction of 2-methyl-2-oxosuccinic acid using chiral catalysts can yield this compound. Another method involves the microbial fermentation process, where specific strains of bacteria or yeast are employed to produce the compound from simple sugars under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered microorganisms is a preferred method due to its efficiency and sustainability. The fermentation process typically involves the use of glucose or other carbohydrates as substrates, which are converted into the desired product through metabolic pathways.
Chemical Reactions Analysis
Catalytic Oxidation
A highly efficient method involves the catalytic aerobic oxidation of levulinic acid, a lignocellulose-derived platform chemical. This process uses a reusable heterogeneous catalyst system (e.g., Ru, Pd, or Pt) under mild hydrothermal conditions (50–170°C, oxygen pressure >0.1 MPa). The reaction achieves ~95% selectivity for (S)-citramalic acid, making it suitable for bio-based polymer precursors .
Key Reaction Details
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Catalysts : Transition metals (Ru, Pd, Pt) + alkaline compounds (Ca, Sr)
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Conditions : Hydrothermal, 50–170°C, >0.1 MPa O₂
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Yield : High (~95% selectivity)
Biotechnological Production
Methylorubrum extorquens AM1 produces (S)-citramalic acid via the ethylmalonyl-CoA pathway (EMCP) , a metabolic route critical for methylotrophic growth. The pathway involves enzymatic hydrolysis of CoA-bound intermediates, such as mesaconyl-CoA, by thioesterases (e.g., YciA). Deletion of transporters like dctA2 enhances product yields by reducing reuptake .
Reaction Pathway
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Levulinic acid → mesaconic acid (via EMCP)
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Mesaconic acid → (S)-citramalic acid (hydration)
Ethylmalonyl-CoA Pathway (EMCP)
The EMCP generates dicarboxylic acids through CO₂ fixation steps. (S)-Citramalic acid is formed via enzymatic hydration of mesaconic acid, catalyzed by mesaconyl-C4-CoA hydratase . This pathway is vital for carbon metabolism in methylotrophic bacteria.
Enzymatic Conversion
The enzyme (S)-citramalyl-CoA lyase cleaves citramalyl-CoA into acetyl-CoA and pyruvate, linking the compound to central metabolic pathways .
Food and Beverage
Used as a natural flavoring agent and acidity regulator in non-fermented foods, (S)-citramalic acid enhances taste while maintaining pH stability .
Biodegradable Polymers
Its dicarboxylic structure makes it a precursor for polybutylene succinate (PBS) , a biodegradable polymer with improved mechanical properties .
Pharmaceutical Intermediates
Serves as a stereospecific intermediate in prostaglandin analog synthesis, employing asymmetric halolactonization reactions with L-proline as a chiral catalyst .
Reaction Data Comparison
Synthesis Method | Catalyst | Conditions | Yield/Selectivity |
---|---|---|---|
Catalytic Oxidation | Ru/Pd/Pt | 50–170°C, O₂ | ~95% selectivity |
Biotechnological | EMCP enzymes | Aerobic, 30°C | 1.4-fold yield increase |
Scientific Research Applications
Chemical Properties and Identification
- IUPAC Name : (S)-2-hydroxy-2-methylbutanedioic acid
- Molecular Formula : CHO
- CAS Number : 6236-09-5
(S)-2-Hydroxy-2-methylsuccinic acid is characterized by its dicarboxylic acid structure, which contributes to its reactivity and interaction with various biological systems .
Metabolic Role
This compound is recognized as a human metabolite and has been identified in several plant species, including soybeans (Glycine max), sunflowers (Helianthus annuus), and common beans (Phaseolus vulgaris) . Its role in metabolism includes:
- Energy Production : As a part of metabolic pathways, it contributes to energy production through the tricarboxylic acid cycle.
- Metabolite for Disease Diagnosis : Changes in levels of this compound can be indicative of metabolic disorders, making it a useful biomarker in clinical diagnostics .
Production of Dicarboxylic Acids
Research has shown that Methylorubrum extorquens AM1 can be engineered to enhance the production of dicarboxylic acids, including citramalic acid. This strain has demonstrated improved yields through genetic modifications that affect transport mechanisms for these acids . The implications of this research include:
- Sustainable Production : Utilizing methanol-based fermentation processes to produce valuable dicarboxylic acids can lead to more sustainable industrial practices.
- Biochemical Manufacturing : Citramalic acid serves as a precursor for various biochemical products, expanding its utility in manufacturing processes.
Pharmaceutical Applications
The potential therapeutic applications of this compound are being explored, particularly in the context of metabolic disorders:
- Treatment for Organic Acidemias : Its role as a metabolite suggests potential applications in treating conditions like isovaleric acidemia, where monitoring and modulation of organic acids are crucial for patient management .
Case Study 1: Metabolic Profiling in Isovaleric Acidemia
A study investigated the organic acid levels in patients experiencing ketoacidotic attacks. The findings indicated that urinary excretion patterns of various organic acids, including those derived from this compound, correlated with clinical symptoms. This highlights the compound's relevance in metabolic monitoring .
Case Study 2: Enhanced Production via Genetic Engineering
Research conducted on M. extorquens AM1 demonstrated that specific genetic modifications could significantly increase citramalic acid production. By optimizing transport mechanisms and growth conditions, researchers achieved up to a 1.4-fold increase in yield compared to wild-type strains .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-2-methylsuccinic acid involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes such as dehydrogenases and transaminases. These interactions can affect cellular processes, including energy production and biosynthesis.
Comparison with Similar Compounds
Succinic Acid: A dicarboxylic acid with a similar backbone but lacking the hydroxyl and methyl groups.
Malic Acid: Contains a hydroxyl group but differs in the position of the carboxyl groups.
Citric Acid: A tricarboxylic acid with multiple hydroxyl groups.
Uniqueness: (S)-2-Hydroxy-2-methylsuccinic acid is unique due to its specific chiral center and the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where chirality and functional group diversity are crucial.
Biological Activity
(S)-2-Hydroxy-2-methylsuccinic acid, commonly known as citramalic acid, is an organic compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHO
- IUPAC Name : 2-hydroxy-2-methylbutanedioic acid
- Molecular Weight : 148.11 g/mol
- CAS Number : 2306-22-1
Citramalic acid is a chiral compound related to malic acid and is classified under hydroxy fatty acids. Its structure includes two carboxylic acid groups and a hydroxyl group, contributing to its reactivity and biological interactions.
Metabolic Role
Citramalic acid plays a crucial role in various metabolic pathways. It is involved in the biosynthesis of amino acids and serves as an intermediate in the metabolism of certain carbohydrates. Specifically, it has been identified in the metabolic pathways of Saccharomyces cerevisiae (baker's yeast), where it participates in the conversion of citramalyl-CoA to acetyl-CoA and pyruvate through enzymatic reactions catalyzed by citramalyl-CoA lyase .
Enzymatic Interactions
The compound acts as a substrate for specific enzymes, influencing metabolic processes:
- Citramalyl-CoA Lyase : Converts citramalyl-CoA into acetyl-CoA and pyruvate, highlighting its role in energy metabolism.
- Mesaconyl-C4-CoA Hydratase : Catalyzes the hydration of mesaconic acid to form citramalic acid, indicating its involvement in fatty acid metabolism .
Atypical Myopathy in Horses
Recent studies have explored the implications of citramalic acid in veterinary medicine, particularly concerning atypical myopathy (AM) in grazing horses. AM is linked to the ingestion of seeds from certain trees that contain toxins leading to muscle damage. Research has suggested that citramalic acid levels may correlate with the severity of symptoms observed in affected horses .
Key Findings :
- Elevated levels of citramalic acid were noted in horses diagnosed with AM.
- The compound's role as a metabolic marker can aid in diagnosing and managing this condition.
Clinical Implications
Research has also indicated potential therapeutic applications for citramalic acid in human health:
- Psoriasis Treatment : Citramalic acid's influence on immune cell metabolism suggests it may have a role in managing autoimmune conditions like psoriasis. Studies indicate that metabolic reprogramming of T cells and keratinocytes could be targeted by compounds affecting pathways involving citramalic acid .
Tables of Biological Activity
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-Hydroxy-2-methylsuccinic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is synthesized via stereoselective enzymatic catalysis or asymmetric chemical synthesis. For example, enzymatic reduction of 2-methylmaleic acid using dehydrogenases yields the (S)-enantiomer with high specificity. Enantiomeric purity is verified using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis . Lithium salts of related isomers, such as D-(−)-Citramalic acid lithium salt, are used as intermediates to stabilize the product during purification .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key characterization includes:
- Melting Point : 109–111°C (determined via differential scanning calorimetry) .
- Optical Rotation : [α]D²⁵ = +9.4° (c = 1 in H₂O) to confirm chirality .
- Spectroscopic Analysis : ¹H/¹³C NMR (e.g., δ 2.65 ppm for methylene protons) and FTIR (broad O-H stretch at 2500–3000 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H319: eye irritation; H335: respiratory irritation) .
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does this compound participate in microbial metabolic pathways, and what experimental models are used to study this?
- Methodological Answer : The compound is a key intermediate in the C5-branched dibasic acid metabolism pathway (KEGG map00660). In E. coli, it is metabolized via citramalate lyase (EC 4.1.3.22). Researchers use:
- Isotopic Labeling : ¹³C-tracing to track carbon flux in metabolic networks .
- Knockout Strains : Gene deletion (e.g., cimA) to study pathway redundancy .
- LC-MS/MS : Quantify intracellular metabolite levels under varying pH and nutrient conditions .
Q. What computational approaches are suitable for predicting the reactivity of this compound in enzyme-binding studies?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions with enzymes like citrate synthase using AMBER or GROMACS. Focus on hydrogen bonding (e.g., hydroxyl group with Arg⁴⁵⁶) .
- Density Functional Theory (DFT) : Calculate pKa values (e.g., carboxylic groups at ~3.1 and 4.9) to predict ionization states in biological systems .
- Docking Studies (AutoDock Vina) : Screen against microbial targets (e.g., Mycobacterium tuberculosis enolase) to identify inhibition potential .
Q. How can researchers resolve contradictions in reported enzymatic activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:
- Buffer Optimization : Use 50 mM Tris-HCl (pH 7.5) with 5 mM Mg²⁺ to stabilize enzymes .
- Temperature Control : Maintain 25°C (±0.5°C) to avoid thermal denaturation .
- Negative Controls : Include substrate-free and enzyme-free reactions to rule out non-specific interactions .
Q. What strategies enhance the stability of this compound in aqueous solutions for long-term studies?
- Methodological Answer :
- Lyophilization : Freeze-dry and store at −80°C under argon to prevent oxidation .
- Chelating Agents : Add 0.1 mM EDTA to inhibit metal-catalyzed degradation .
- pH Adjustment : Stabilize at pH 6.0–7.0 (near its isoelectric point) to minimize hydrolysis .
Q. Methodological Notes
Properties
IUPAC Name |
(2S)-2-hydroxy-2-methylbutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTRTWQBIOMVPK-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017263 | |
Record name | (S)-2-Hydroxy-2-methylsuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6236-09-5 | |
Record name | (+)-Citramalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6236-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citramalic acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-Hydroxy-2-methylsuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-hydroxy-2-methylsuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITRAMALIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3FC6PA80I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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